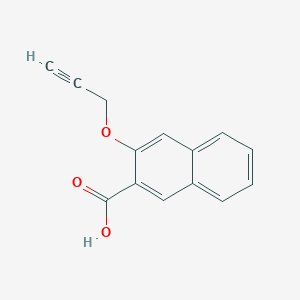

3-(Prop-2-yn-1-yloxy)-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-prop-2-ynoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C14H10O3/c1-2-7-17-13-9-11-6-4-3-5-10(11)8-12(13)14(15)16/h1,3-6,8-9H,7H2,(H,15,16) |

InChI Key |

IDFOBCXQOACLLF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=CC=CC=C2C=C1C(=O)O |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Detailed Mechanistic Pathways

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group on the naphthalene (B1677914) core is a primary site for nucleophilic acyl substitution reactions, enabling the formation of various derivatives such as esters and amides.

The conversion of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with various alcohols. rug.nlresearchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester product.

Similarly, amide bond formation is a feasible transformation. diva-portal.org This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), followed by the addition of a primary or secondary amine. nih.gov The use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines has also been reported as an efficient method. google.com

Table 1: Predicted Esterification and Amide Formation Reactions

| Reactant | Reagents and Conditions | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst), heat | Methyl 3-(prop-2-yn-1-yloxy)-2-naphthoate |

| Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-3-(prop-2-yn-1-yloxy)-2-naphthamide |

Note: This table is predictive and not based on published experimental data for this compound.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though likely requiring forcing conditions due to the stability of the aromatic carboxylic acid. nih.govresearchgate.netthecbggurus.comelsevierpure.comnih.gov The synthetic utility of such a reaction would be the formation of 2-(prop-2-yn-1-yloxy)naphthalene. The kinetics of decarboxylation are often first-order and highly dependent on temperature. nih.govthecbggurus.comnih.gov For some aromatic carboxylic acids, decarboxylation can be facilitated by metal catalysts or by conversion to specific derivatives. nih.gov

Diverse Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle for a variety of addition and cycloaddition reactions, allowing for the introduction of significant molecular complexity.

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The CuAAC reaction, a cornerstone of "click chemistry," would allow for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. scispace.comacs.orgnih.govnih.govwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. acs.org This transformation would provide a straightforward method for conjugating the naphthoic acid core to other molecules of interest. scispace.com

Table 2: Predicted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant | Reagents and Conditions | Expected Product |

|---|

Note: This table is predictive and not based on published experimental data for this compound.

While there are no specific reports on intramolecular hetero-Diels-Alder reactions involving this compound, the structural motifs for such a reaction could be synthetically installed. harvard.eduacs.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com For instance, conversion of the carboxylic acid to an appropriate diene-containing ester or amide could set the stage for an intramolecular cycloaddition with the alkyne acting as the dienophile. Such reactions are powerful tools for the construction of complex polycyclic systems. nih.govorganic-chemistry.org The feasibility and stereochemical outcome of such a reaction would depend on the nature of the tether connecting the diene and the alkyne. masterorganicchemistry.com

Hydroboration and Halogenation Reactions of Alkynes

The terminal alkyne group of this compound is susceptible to electrophilic addition reactions, including hydroboration-oxidation and halogenation.

Hydroboration-Oxidation

The hydroboration-oxidation of the terminal alkyne in this compound provides a method for the anti-Markovnikov hydration of the triple bond to yield an aldehyde. jove.combyjus.com This two-step process begins with the addition of a borane (B79455) reagent, such as borane (BH₃) or a sterically hindered borane like disiamylborane (B86530) (Sia₂BH), across the alkyne. libretexts.org The boron atom adds to the terminal, less sterically hindered carbon atom. jove.comlibretexts.org This hydroboration step is a concerted, syn-addition, resulting in the formation of an alkenylborane intermediate. jove.comlibretexts.org To prevent a second hydroboration from occurring on the resulting alkene, a bulky borane reagent is typically used. byjus.comlibretexts.org

In the second step, the alkenylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). jove.com This process replaces the boron atom with a hydroxyl group, yielding an enol intermediate. jove.com The enol rapidly tautomerizes to the more stable aldehyde product. byjus.com

Table 1: Hydroboration-Oxidation of this compound

| Step | Reagents | Intermediate/Product | Regioselectivity |

| 1. Hydroboration | Disiamylborane (Sia₂BH) or 9-BBN | Alkenylborane | Anti-Markovnikov jove.comlibretexts.org |

| 2. Oxidation | H₂O₂, NaOH | Enol, then Aldehyde | N/A |

Halogenation

The reaction of the alkyne moiety with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the triple bond. masterorganicchemistry.com The reaction with one equivalent of a halogen typically produces a trans-dihaloalkene. masterorganicchemistry.com The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comorganicchemistrytutor.com The nucleophilic halide ion then attacks one of the carbons of the bridged intermediate from the opposite side (anti-addition), leading to the trans configuration of the final product. organicchemistrytutor.comlibretexts.org

If an excess of the halogen is used (two or more equivalents), a second addition reaction can occur on the initially formed dihaloalkene, yielding a tetrahaloalkane. masterorganicchemistry.comorganicchemistrytutor.com It is noteworthy that alkenes are generally more reactive towards electrophilic halogen addition than alkynes. organicchemistrytutor.com

Table 2: Halogenation of this compound

| Reagents | Product | Stereochemistry |

| 1 eq. Br₂ in CCl₄ | (E)-3-((2,3-dibromoprop-2-en-1-yl)oxy)-2-naphthoic acid | trans (Anti-addition) masterorganicchemistry.comorganicchemistrytutor.com |

| 2 eq. Br₂ in CCl₄ | 3-((2,2,3,3-tetrabromopropyl)oxy)-2-naphthoic acid | N/A |

| 1 eq. Cl₂ in CCl₄ | (E)-3-((2,3-dichloroprop-2-en-1-yl)oxy)-2-naphthoic acid | trans (Anti-addition) masterorganicchemistry.com |

Chemical Transformations on the Naphthalene Ring System

The naphthalene core of the molecule is a platform for functionalization, particularly through regioselective C–H activation.

Transition metal-catalyzed C–H functionalization has become a highly efficient strategy for modifying aromatic systems without the need for pre-functionalized starting materials. mdpi.com In this compound, the carboxylic acid at the C2 position can serve as an effective directing group to control the regioselectivity of C–H activation on the naphthalene ring.

Palladium catalysis is widely used for the direct arylation of C–H bonds. rsc.org For 2-substituted naphthalene systems, the carboxylic acid directing group can facilitate C–H activation at adjacent positions. The reaction of naphthoic acids with arylating agents like diaryliodonium salts or aryl halides can lead to the formation of new C–C bonds. acs.org

For α-naphthoic acids, palladium-catalyzed C8-arylation (at the peri position) is a known transformation. acs.org In the case of this compound (a β-naphthoic acid derivative), the carboxylic acid group is expected to direct C–H activation primarily to the C1 and C3 positions. However, since the C3 position is already substituted with the propargyloxy group, arylation would be anticipated to occur selectively at the C1 position. The catalytic cycle typically involves C–H activation to form a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst.

Table 4: Potential Palladium-Catalyzed C1-Arylation

| Catalyst | Ligand | Arylating Agent | Base | Expected Product |

| Pd(OAc)₂ | None / PCy₃ | Aryl iodides, Aryl bromides | K₂CO₃, Cs₂CO₃ | 1-Aryl-3-(prop-2-yn-1-yloxy)-2-naphthoic acid |

| Pd(OAc)₂ | N/A | Diaryliodonium salts | N/A | 1-Aryl-3-(prop-2-yn-1-yloxy)-2-naphthoic acid |

Nucleophilic Substitution Reactions on the Naphthalene Core

There is no published research detailing the nucleophilic substitution reactions directly on the naphthalene core of this compound. For a classical nucleophilic aromatic substitution (SNAr) to occur on a naphthalene ring, the presence of strong electron-withdrawing groups (such as nitro or cyano groups) ortho or para to a leaving group is typically required to activate the ring for nucleophilic attack. libretexts.orgchemistrysteps.com

In the structure of this compound, the substituents are a propargyloxy group (an ether) and a carboxylic acid group. While the carboxylic acid group has electron-withdrawing properties, its activating effect is generally weaker than that of a nitro group. The propargyloxy group is an electron-donating group. Without a suitable leaving group (like a halogen) and stronger activation, the naphthalene core of this molecule is not expected to be highly reactive towards common nucleophiles under standard SNAr conditions.

Studies on related compounds, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, have shown that a methoxy (B1213986) group can be displaced by various nucleophiles due to the strong activating effect of the adjacent diphenylphosphinyl group. elsevierpure.com Similarly, research on unprotected ortho-fluoro/methoxy naphthoic acids has demonstrated substitution with powerful organolithium and Grignard reagents. researchgate.net However, these examples involve different substitution patterns and activating groups, and this reactivity cannot be directly extrapolated to this compound.

Detailed Mechanistic Investigations of Reaction Pathways

Given the lack of experimental data on the reactivity of this compound, no detailed mechanistic investigations have been reported. The subsequent sections are therefore discussed in a general context.

No reaction intermediates or transition states have been computationally or experimentally identified for nucleophilic substitution reactions involving this compound.

In general SNAr mechanisms, the reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The formation of this intermediate is typically the rate-determining step. youtube.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energetics of the reaction pathway, including the structures of intermediates and transition states. nih.gov For any potential reaction with this compound, such theoretical studies would be necessary to elucidate the mechanism but have not been performed.

There are no studies analyzing the regioselectivity or stereoselectivity of nucleophilic substitution on this compound.

Regioselectivity in naphthalene chemistry is a complex issue governed by both kinetic and thermodynamic control, as well as the electronic and steric nature of the substituents already present on the rings. youtube.comlibretexts.org In electrophilic substitutions, attack at the C1 (alpha) position is often kinetically favored over the C2 (beta) position because the corresponding carbocation intermediate is better stabilized by resonance. youtube.comuomustansiriyah.edu.iq For nucleophilic attack, regioselectivity would be dictated by the positions of any activating groups and leaving groups. As the target molecule lacks a conventional leaving group on the naphthalene core, predicting regiochemical outcomes for a hypothetical substitution is purely speculative.

No research has been conducted on the role of catalyst design or ligand effects in modulating the reactivity of this compound in nucleophilic substitution reactions.

While transition metal catalysis, particularly with palladium, is widely used for C-C and C-heteroatom bond formation on aromatic rings (e.g., Suzuki and Buchwald-Hartwig cross-coupling), its application in classical SNAr is less common. nih.govnih.gov More recently, catalysis by arenophilic π-acids (e.g., Ru(II) or Rh(III) complexes) has been shown to activate even electron-rich halobenzenes toward SNAr. nih.gov The design of ligands, often bulky phosphines or quinoline-based structures, is crucial in these catalytic cycles to promote oxidative addition and reductive elimination steps and to control selectivity. nih.govmdpi.com The application of such catalytic systems to a molecule like this compound has not been explored.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the propargyl group, and the acidic proton of the carboxyl group. The naphthalene ring protons typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons (-O-CH₂-) of the propargyl group would likely resonate around δ 5.0 ppm, while the terminal alkyne proton (-C≡CH) is expected near δ 2.5-3.0 ppm. The carboxylic acid proton (-COOH) is characteristically broad and appears far downfield, often above δ 10.0 ppm.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum would feature signals for the ten carbons of the naphthalene ring, the three carbons of the propargyl group, and the carbonyl carbon of the acid. The carbonyl carbon is typically found in the δ 165-175 ppm region. The aromatic carbons resonate between δ 110-140 ppm. The carbons of the propargyl group are expected around δ 75-80 ppm for the sp-hybridized carbons (-C≡C-) and δ 55-65 ppm for the sp³-hybridized methylene carbon (-O-CH₂-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Proton (¹H) NMR | Carbon-¹³ (¹³C) NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.5 | C=O | ~172 |

| -O-CH₂- | ~5.0 | Naphthalene-C | 110 - 140 |

| -C≡CH | 2.5 - 3.0 | -C≡CH | 75 - 80 |

| -COOH | >10.0 | -O-CH₂- | 55 - 65 |

2D NMR experiments are crucial for confirming the atomic connectivity deduced from 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to assign their specific positions. A key correlation would be observed between the methylene protons (-O-CH₂-) and the terminal alkyne proton (-C≡CH), confirming the integrity of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~55-65 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methylene protons (-O-CH₂-) to the C3 carbon of the naphthalene ring, confirming the ether linkage position.

Correlations from the methylene protons to the two alkyne carbons, further defining the propargyl moiety.

Correlations from naphthalene protons (e.g., H1 and H4) to the carboxylic carbon (C=O), confirming the position of the acid group at C2.

For more complex derivatives or for resolving overlapping signals, advanced NMR techniques can be employed. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which helps in determining the three-dimensional structure and conformation of the molecule. For compounds with low sample concentration, cryogenically cooled probes can enhance signal-to-noise ratios, allowing for the detection of subtle correlations.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands:

Carboxylic Acid: A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. orgchemboulder.com A strong, sharp C=O stretching absorption would appear around 1680-1710 cm⁻¹. orgchemboulder.comlibretexts.org

Terminal Alkyne: A sharp, medium-intensity ≡C-H stretching band should be visible around 3300 cm⁻¹. dummies.comlibretexts.org The C≡C triple bond stretch is expected as a weak but sharp band in the 2100-2150 cm⁻¹ region. libretexts.orgdummies.com

Naphthalene Ring: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ range.

Ether Linkage: A C-O stretching band for the aryl-alkyl ether would be present in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Raman spectroscopy would complement the IR data, often showing stronger signals for non-polar bonds like the C≡C and aromatic C=C bonds.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Medium, Sharp |

| Terminal Alkyne | C≡C stretch | 2100 - 2150 | Weak, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether | C-O stretch | 1200 - 1275 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The naphthalene core of the molecule is a strong chromophore. The UV-Vis spectrum of naphthalene derivatives typically shows strong absorption bands due to π-π* transitions. researchgate.net The presence of the hydroxyl (ether) and carboxyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. aanda.org One would expect to see characteristic absorption bands for the naphthalene system, likely in the range of 220-350 nm. researchgate.netsielc.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₄H₁₀O₃), the calculated exact mass is 226.06299 Da.

In addition to the molecular ion peak (or [M+H]⁺ or [M-H]⁻), mass spectrometry reveals the fragmentation pattern of the molecule, which provides further structural evidence. Expected fragmentation pathways would include:

Loss of the propargyl group (-CH₂C≡CH, 39 Da).

Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).

Cleavage of the ether bond, leading to fragments corresponding to the naphthoic acid moiety and the propargyl moiety.

The fragmentation of the naphthalene ring itself at higher energies.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Detailed information regarding the crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice of this compound is not available in the current body of scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent forces that govern the supramolecular assembly of this compound, cannot be provided without the foundational crystallographic data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons in molecules and predict a wide range of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 3-(prop-2-yn-1-yloxy)-2-naphthoic acid. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For the related compound, 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the naphthoquinone unit is essentially planar. nih.gov It is expected that the naphthalene (B1677914) core of this compound would also be largely planar.

The electronic structure of the molecule can also be analyzed using DFT. This includes the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of energetic and spectroscopic properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other methods and for obtaining precise data on reaction energies, bond dissociation energies, and ionization potentials. cityu.edu.hk For spectroscopic predictions, these methods can be used to calculate properties that are in good agreement with experimental data after appropriate scaling. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible propargyloxy side chain in this compound suggests the possibility of multiple stable conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.comlanl.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. These simulations can also provide insights into the flexibility of the molecule and the interactions between different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental values. researchgate.netresearchgate.net The accuracy of these predictions can be further improved by considering solvent effects and by using advanced computational models. nih.govosti.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies, which correspond to the vibrational modes of the molecule. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Theoretical Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This provides a detailed understanding of the reaction kinetics and thermodynamics. For instance, the reactivity of the terminal alkyne group in cycloaddition reactions can be theoretically explored.

Studies on Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. mdpi.com These descriptors are derived from the variation of energy with respect to the number of electrons and the external potential.

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Definition | Significance |

| Electronegativity (χ) | The negative of the chemical potential (μ). | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | The resistance of a molecule to change its electron configuration. | Related to the HOMO-LUMO gap; hard molecules have a large gap. |

| Global Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a molecule. |

| Fukui Functions (f(r)) | Describe the change in electron density at a given point when an electron is added or removed. | Identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. |

These theoretical investigations provide a comprehensive understanding of the intrinsic properties of this compound, which is essential for its potential applications.

Applications As a Versatile Synthetic Building Block and Precursor in Academic Research

A Gateway to Complex Polycyclic Architectures

The rigid naphthalene (B1677914) scaffold coupled with the reactive propargyl group makes 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid an ideal starting material for the synthesis of complex polycyclic architectures. The strategic positioning of the propargyl ether and carboxylic acid functionalities allows for a variety of intramolecular and intermolecular cyclization strategies, leading to the formation of diverse and structurally complex ring systems.

Crafting Naphthofuran and Other Fused Heterocyclic Scaffolds

A significant application of this compound and its derivatives lies in the synthesis of naphthofurans, a class of heterocyclic compounds with a naphthalene ring fused to a furan (B31954) ring eurjchem.comresearchgate.net. These motifs are prevalent in a multitude of biologically active natural products and pharmaceuticals researchgate.net. The synthesis often involves an intramolecular cyclization of the propargyl ether onto the naphthalene ring system.

One common strategy involves the palladium-catalyzed cyclization of related propargyl ethers of naphthols. While not directly involving the carboxylic acid, these reactions highlight the propensity of the propargyloxy group to participate in ring-forming reactions. For instance, the reaction of a Boc-protected o-furan aryl propargyl alcohol with an organic boronic acid, catalyzed by a palladium complex, proceeds through an allene (B1206475) intermediate, followed by a 6π electrocyclization and a 1,3-hydrogen migration to yield the naphthofuran derivative google.com. This type of transformation underscores the potential for developing similar cyclization protocols starting from this compound.

The general reaction conditions for such palladium-catalyzed cyclizations are summarized in the table below:

| Parameter | Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Cesium Carbonate |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reactants | Propargyl ether derivative, Organic boronic acid |

Building Scaffolds for Natural Product Synthesis

The naphthalene framework is a common structural motif in a wide array of natural products, including polyketides, lignans, and alkaloids nih.govmpg.de. The functional handles present in this compound provide synthetic chemists with a valuable starting point for the total synthesis of such complex natural molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or alcohols, to facilitate further synthetic transformations. The propargyl group, a versatile functional handle, can participate in various reactions, including cycloadditions, coupling reactions, and reductions, to build up molecular complexity.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in the readily available literature, its potential as a key building block is evident from the synthesis of related naphthalene-derived natural products where functionalized naphthalenes are crucial intermediates nih.govmpg.de.

Precursor to Advanced Organic Materials

The unique electronic and structural features of the naphthalene ring, combined with the polymerizable alkyne functionality, position this compound as a promising precursor for the development of advanced organic materials with tailored properties.

A Building Block for Polymeric and Supramolecular Materials

The presence of the propargyl group allows for the polymerization of this compound or its derivatives to form polymers with a naphthalene-containing backbone. Such polymers are of interest due to their potential thermal stability, and unique optical and electronic properties. For instance, antimicrobial polymers have been synthesized from naphthoic acid derivatives, demonstrating the utility of this scaffold in creating functional macromolecules nih.gov.

Furthermore, the carboxylic acid group can engage in non-covalent interactions, such as hydrogen bonding, to drive the formation of well-ordered supramolecular assemblies. The self-assembly of benzene-1,3,5-triyl-tribenzoic acid into two-dimensional honeycomb networks on a silver surface, driven by hydrogen bonding between the carboxylic acid groups, illustrates the potential for naphthoic acid derivatives to form intricate supramolecular structures nih.gov. The planar nature of the naphthalene core can also promote π-π stacking interactions, further contributing to the stability and order of the resulting supramolecular architectures. The formation of supramolecular polymers from a thiobarbituric acid-functionalized naphthalene dye highlights the role of hydrogen bonding and π-stacking in directing self-assembly semanticscholar.org.

A Precursor for Fluorescent and Optoelectronic Compounds

Naphthalene derivatives are well-known for their fluorescent properties, and the incorporation of a propargyl group and a carboxylic acid provides avenues for tuning these properties and integrating them into larger systems. The carboxylic acid can be functionalized with various chromophores or fluorophores to create novel fluorescent probes eurjchem.com. For example, 2-naphthoic acid derivatives have been successfully used as a template for the design of high-affinity fluorescent molecular probes for the P2Y14 receptor nih.govnih.gov.

The extended π-system of the naphthalene ring suggests that materials derived from this compound could possess interesting optoelectronic properties. Organic materials with conjugated structures are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) nih.gov. The ability to polymerize this molecule via the alkyne functionality opens the door to creating conjugated polymers with potential applications in these fields. The tunability of the electronic properties through modification of the carboxylic acid group further enhances the potential of this compound as a precursor for optoelectronic materials.

Enabling Scaffolds for Chemical Biology Probes and Compound Libraries

The trifunctional nature of this compound makes it an excellent scaffold for the development of chemical biology probes and the synthesis of compound libraries for drug discovery.

The carboxylic acid group provides a convenient handle for conjugation to biomolecules or reporter groups, while the propargyl group can be utilized for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and versatile reaction allows for the efficient and specific attachment of a wide range of molecules, including fluorescent dyes, affinity tags, and other bioactive moieties nih.govnih.gov.

The development of fluorescent probes based on a 2-naphthoic acid template for the P2Y14 receptor showcases the utility of this scaffold in creating tools for studying biological systems nih.govnih.gov. The ability to introduce a fluorescent reporter group while maintaining high affinity and selectivity for the target protein is a key advantage of this approach.

Furthermore, the modular nature of this compound makes it well-suited for the synthesis of combinatorial libraries. By varying the substituents on the naphthalene ring, modifying the carboxylic acid, and reacting the alkyne, a large and diverse set of molecules can be generated for high-throughput screening to identify new drug leads or chemical probes with desired biological activities. The sequential three-component synthesis of macrocycle libraries demonstrates the power of combinatorial approaches in drug discovery.

Functionalized Naphthoic Acid Derivatives in Supramolecular Chemistry

Functionalized naphthoic acids are recognized for their utility in constructing ordered supramolecular architectures. The rigid, planar naphthalene backbone provides a scaffold for π-π stacking interactions, while the carboxylic acid group is a versatile hydrogen bond donor and acceptor. The strategic placement of additional functional groups, such as the propargyl ether in this compound, is expected to further modulate these interactions and introduce new possibilities for molecular assembly.

The self-assembly of this compound in the solid state would be governed by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a primary site for robust hydrogen bonding, capable of forming well-defined supramolecular synthons. Typically, carboxylic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds.

In addition to the classic carboxylic acid dimer, other hydrogen bonding motifs are possible, including catemers or interactions with other functional groups within the molecule or with co-formers. The ether oxygen of the propargyl group could act as a weak hydrogen bond acceptor, potentially leading to the formation of C-H···O interactions. The terminal alkyne C-H group can also participate in weak hydrogen bonding.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Expected Role in Self-Assembly |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric or catemeric synthons, primary driving force for assembly. |

| Weak Hydrogen Bond | Naphthalene (C-H), Propargyl (C-H) | Ether (O), Carboxylic Acid (C=O), Alkyne (π-system) | Directional forces contributing to the stability and specificity of the crystal packing. |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Stabilization of the crystal lattice through parallel or offset stacking. |

Cocrystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. Naphthoic acid derivatives have been successfully used as co-formers in the design of new cocrystals. The carboxylic acid group of this compound can form reliable supramolecular heterosynthons with complementary functional groups, such as pyridines, amides, and other hydrogen bond acceptors.

The formation of cocrystals would involve the competition between the homomeric interactions (acid-acid dimers) and the heteromeric interactions (acid-co-former). The outcome is determined by the relative stability of the resulting synthons. The propargyl group offers an additional site for potential interactions, including weak hydrogen bonds, and its alkyne functionality could be utilized in further post-assembly modifications.

While no specific cocrystals of this compound have been reported, the extensive research on cocrystals of other carboxylic acids provides a strong basis for predicting its behavior with various co-formers. The resulting self-assembled systems could exhibit a range of network dimensionalities, from simple discrete assemblies to extended one-, two-, or three-dimensional networks.

Role in Catalysis and Ligand Design

The structural features of this compound make it an intriguing candidate for applications in catalysis and ligand design, although no specific examples have been documented. The naphthalene scaffold can be incorporated into ligands to impart rigidity and specific steric properties. The carboxylic acid group can act as an anchoring group to a metal center or a solid support.

The most significant feature for its potential role in catalysis is the terminal alkyne of the propargyl group. This functionality is highly versatile and can participate in a variety of chemical transformations. For instance, it is a key functional group in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which could be used to attach the molecule to other substrates, polymers, or catalytic sites.

Furthermore, the alkyne can coordinate to metal centers, suggesting that this compound could serve as a ligand itself or as a precursor to more complex ligands. The combination of the naphthoic acid and the propargyl ether functionalities in a single molecule offers a platform for the development of bifunctional or multifunctional ligands for coordination chemistry and catalysis.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Transformations and Methodologies

The propargyl group in 3-(prop-2-yn-1-yloxy)-2-naphthoic acid is a versatile functional handle for a multitude of catalytic transformations. Future research is poised to explore a range of novel catalytic systems to unlock its full synthetic potential. Gold and other transition metals are known to catalyze a variety of reactions involving propargylic alcohols and their derivatives. ucl.ac.uk For instance, gold(I) catalysts have been shown to facilitate the rearrangement of propargyl benzyl (B1604629) ethers to form substituted allenes, which can then undergo further in-situ reactions. acs.org The application of such methodologies to this compound could lead to the development of new molecular scaffolds.

Palladium-catalyzed reactions also present a fertile ground for investigation. Catalyst-controlled regiodivergent transformations of internal propargyl esters have been reported, allowing for the selective synthesis of different isomers of 1,3-dienyl and allyl esters. thieme-connect.com Adapting these strategies to the propargyl ether of the target molecule could provide access to a diverse library of derivatives with unique electronic and steric properties. Furthermore, copper-catalyzed propargylic substitution reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

The naphthoic acid core itself can be the target of novel catalytic methodologies. For example, new methods for the synthesis of naphthoic acid derivatives through rearrangements of oxabenzonorbornadienes have been reported. acs.org Additionally, research into the catalytic decarboxylation of aromatic carboxylic acids could lead to new functionalization strategies for the naphthalene (B1677914) ring system. researchgate.netacs.orgnih.gov The development of novel catalysts, such as metal-organic frameworks, for reactions involving naphthalene derivatives also holds promise. rsc.org

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic System | Potential Transformation | Resulting Structure |

| Gold(I) Catalysis | Rearrangement of propargyl ether | Allenic intermediate |

| Palladium Catalysis | Regiodivergent functionalization | Dienyl and allyl esters |

| Copper Catalysis | Propargylic substitution | Substituted alkyne derivatives |

| Lewis Acid Catalysis | Rearrangement of naphthalene core | Novel naphthoic acid isomers |

| Decarboxylation Catalysis | Removal of carboxylic acid | Functionalized naphthalene |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. nih.govdurham.ac.uk The synthesis of functionalized aromatic compounds, including carboxylic acids, has been successfully demonstrated in flow-through systems. acs.org

Automated synthesis platforms can be employed for the rapid and efficient preparation of libraries of derivatives of this compound. durham.ac.uk This would enable high-throughput screening for various applications, accelerating the discovery of new functional molecules. The synthesis of alkyne-containing molecules, in general, is amenable to these technologies, which can facilitate multi-step sequences and purifications. khanacademy.orgorganic-chemistry.org The integration of in-line purification techniques within a flow system can further streamline the synthesis process. uc.ptnih.gov

Rational Design of Derivatives with Tunable Reactivity and Selectivity

The ability to rationally design derivatives of this compound with predictable and tunable properties is a key area for future research. The electronic and steric nature of substituents on the naphthalene ring can significantly influence the reactivity of both the carboxylic acid and the propargyl ether moieties. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

Similarly, modifications to the propargyl group can have a profound impact on its reactivity and selectivity in catalytic transformations. acs.org Computational studies have shown that substituents on the propargylic position can influence the stereoselectivity of reactions. acs.org This predictive power allows for the rational design of substrates for specific synthetic outcomes. The synthesis of functionalized naphthalene diimides has demonstrated how the strategic placement of functional groups can lead to materials with desired properties. nih.govacs.org This principle can be applied to the design of derivatives of this compound for applications in materials science or medicinal chemistry. rsc.orgnih.govrsc.org

Advanced Spectroscopic Probes and In Situ Characterization Techniques

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound will be facilitated by the application of advanced spectroscopic techniques. In situ monitoring of reactions using methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the formation of intermediates and products. spectroscopyonline.comspectroscopyonline.comfrontiersin.org These techniques are invaluable for optimizing reaction conditions and gaining mechanistic insights.

The structural elucidation of novel derivatives will rely on a suite of advanced spectroscopic methods. Two-dimensional nuclear magnetic resonance (2D NMR) techniques will be crucial for unambiguously determining the connectivity and stereochemistry of complex products. High-resolution mass spectrometry will provide accurate molecular weight information and fragmentation patterns to confirm molecular structures. For solid-state characterization, X-ray crystallography will be essential for determining the three-dimensional arrangement of atoms in crystalline derivatives.

Synergistic Experimental and Computational Research Approaches

The synergy between experimental and computational chemistry will be a powerful driver of future research on this compound. nih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netsciencepublishinggroup.com Computational studies can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and explain observed selectivities. acs.orgacs.orgnsf.gov

For instance, computational investigations into the Claisen rearrangements of aryl propargyl ethers have successfully explained the influence of substituents on reactivity and regioselectivity. acs.orgacs.orgnsf.gov Similar studies on this compound could guide the design of experiments and the development of new synthetic methodologies. The combination of experimental data with computational modeling can lead to a more comprehensive understanding of the structure-property relationships in this class of compounds, accelerating the pace of discovery and innovation. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.